3-Acetyl-5-phenylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLJVQLPPKWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling and Thermodynamic Characterization of 3-Acetyl-5-phenylisoxazole
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 3-Acetyl-5-phenylisoxazole .
Executive Summary
3-Acetyl-5-phenylisoxazole is a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1][2] Its solubility profile directly dictates the efficiency of recrystallization processes, reaction yield optimization, and formulation stability.[1][2] While centralized equilibrium solubility data for this specific derivative is sparse in public repositories, its physicochemical behavior closely mirrors that of structural analogs like 3,5-diphenylisoxazole.[1][2]
This guide provides a rigorous Standard Operating Procedure (SOP) for determining its solubility, supported by predictive modeling and thermodynamic theory. It is designed for researchers requiring precise data for process scale-up and crystallographic studies.[1][2]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the solute's intrinsic properties is the first step in solubility analysis.[1][2] The acetyl group at the C3 position introduces a polar, hydrogen-bond-accepting motif, modifying the solubility landscape compared to the purely hydrophobic 3,5-diphenylisoxazole.[1][2]
| Property | Value / Description | Relevance to Solubility |
| IUPAC Name | 1-(5-phenylisoxazol-3-yl)ethanone | Core identification.[1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | MW: 187.19 g/mol .[1][2] |
| Structural Features | Isoxazole ring (aromatic), Phenyl group (lipophilic), Acetyl group (polar).[1][2] | Amphiphilic character; soluble in polar aprotic solvents.[1][2] |
| Predicted LogP | ~2.1 – 2.5 | Moderate lipophilicity; suggests poor water solubility but high affinity for alcohols and esters.[1][2] |
| Melting Point | ~70–75 °C (Estimated from analogs) | Lower melting point correlates with higher solubility in organic solvents (Yalkowsky’s Law).[1][2] |
Solubility Prediction by Solvent Class
Based on the "like dissolves like" principle and functional group analysis:
-
High Solubility: Dichloromethane (DCM), Acetone, Ethyl Acetate, DMSO.[1][2]
-
Moderate Solubility (Temperature Dependent): Methanol, Ethanol, Isopropanol (IPA).[1][2] Ideal for recrystallization.[1][2]
Theoretical Framework: Thermodynamic Modeling
To transition from raw experimental data to predictive process models, two primary equations are employed.[1][2] These models correlate the mole fraction solubility (
The Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility data in pure solvents.[1][2] It accounts for the non-ideal behavior of the solution.[1][2]
- : Mole fraction solubility of 3-Acetyl-5-phenylisoxazole.[1][2]
- : Absolute temperature (K).[1][2][4][5][6]
- : Empirical model parameters determined via non-linear regression.
The Van't Hoff Equation
For a narrower temperature range, the Van't Hoff equation provides a linear approximation to determine the enthalpy of dissolution (
- : Enthalpy of dissolution (kJ/mol).[1][2]
- : Entropy of dissolution (J/mol[1][2]·K).
- : Universal gas constant (8.314 J/mol[1][2]·K).
Experimental Protocols for Solubility Determination
Reliable solubility data requires a self-validating experimental workflow.[1][2] Two methods are recommended: the Isothermal Saturation Method (Shake-Flask) for equilibrium values and the Laser Monitoring Method for dynamic polythermal curves.[1][2]
Protocol A: Isothermal Saturation (Shake-Flask)
Best for generating precise equilibrium data at specific temperatures (e.g., 298.15 K).[1][2]
-
Preparation: Add excess 3-Acetyl-5-phenylisoxazole solid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Maintain temperature (
K) using a circulating water bath for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (Detection at
nm). -
Calculation:
(Where is mass and is molar mass for solute and solvent ).
Protocol B: Laser Monitoring (Polythermal)
Best for rapidly generating solubility curves across a temperature range.[1][2]
-
Setup: Place a known mass of solvent and solute in a specialized vessel equipped with a laser source and photodetector.[1][2]
-
Dissolution: Heat the mixture slowly (
K/min) while stirring. -
Detection: Record the temperature at which the laser transmittance jumps from low (suspension) to high (clear solution). This is the saturation temperature (
) for that specific concentration.[1][2] -
Repetition: Repeat with varying solute/solvent ratios to build the full curve.
Visualization of Experimental Workflows
Solubility Determination Logic
The following diagram outlines the decision-making process for selecting the appropriate solubility measurement technique.
Caption: Decision matrix and workflow for determining the solubility of 3-Acetyl-5-phenylisoxazole.
Thermodynamic Calculation Flow
Once raw data (
Caption: Computational workflow for deriving thermodynamic parameters from solubility data.
Practical Applications & Recrystallization Strategy
For purification, the solubility differential between hot and cold solvent is paramount.[1][2]
Recommended Solvent Systems
Based on the polarity of 3-Acetyl-5-phenylisoxazole:
-
Ethanol/Water (80:20 v/v):
-
Ethyl Acetate/Hexane:
Thermodynamic Interpretation
-
Positive
(Endothermic): Solubility increases with temperature.[1][2] This is expected for 3-Acetyl-5-phenylisoxazole in most organic solvents.[1][2] -
Positive
(Entropy driven): Indicates the disorder of the system increases upon dissolution, favoring the process.[1][2]
References
-
Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] The Journal of Chemical Thermodynamics, 31(1), 85–91.[1][2] Link[1][2]
-
Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[1][2]
-
Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] Link
-
Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] Link
-
Shafik, M. A., et al. (2012).[1][2] Synthesis and biological activity of some new 3,5-diphenylisoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 312-318.[1][2] (Used for structural analog comparison). Link
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 3-Acetyl-5-phenylisoxazole Derivatives
Executive Summary & Pharmacophore Analysis[1][2][3]
The isoxazole ring is a privileged scaffold in medicinal chemistry, celebrated for its bioisosteric similarity to the amide bond and its ability to engage in hydrogen bonding and
Unlike simple 3,5-diarylisoxazoles (e.g., the COX-2 inhibitor Valdecoxib), the 3-acetyl derivative possesses a unique electrophilic carbonyl handle. This moiety allows for the synthesis of high-value hybrids, particularly isoxazolyl-chalcones and isoxazolyl-hydrazones .
This guide analyzes the biological profile of these derivatives, focusing on three primary therapeutic vectors:
-
Anticancer Activity: Tubulin polymerization inhibition and HDAC modulation.
-
Antimicrobial Efficacy: Bacterial membrane disruption via Michael acceptor-mediated thiol depletion.
-
Anti-inflammatory Action: COX-2 selectivity.
Chemical Synthesis: The "Click" Assembly[4]
To access the 3-acetyl-5-phenylisoxazole core with high regioselectivity, the 1,3-Dipolar Cycloaddition (Click Chemistry) is the industry-standard protocol. This method avoids the regiochemical ambiguity often seen in the condensation of 1,3-diketones with hydroxylamine.
Core Synthesis Workflow
The synthesis relies on the reaction between phenylacetylene and a nitrile oxide precursor generated in situ.
-
Precursor Formation: Chlorination of pyruvic aldehyde oxime (or equivalent diketone monoxime) to form the hydroximoyl chloride.
-
Cycloaddition: Base-mediated dehydrohalogenation generates the nitrile oxide, which undergoes [3+2] cycloaddition with phenylacetylene.
-
Regioselectivity: The reaction kinetically favors the 3,5-disubstituted product over the 3,4-isomer due to steric and electronic factors.
Visualization of Synthetic Pathway
Figure 1: Regioselective synthesis of the 3-acetyl-5-phenylisoxazole core and subsequent derivatization.
Biological Activity Profile
Anticancer Activity (HDAC & Tubulin)
Derivatives of 3-acetyl-5-phenylisoxazole, particularly when converted to chalcones (enones), exhibit potent cytotoxicity.
-
Mechanism: The
-unsaturated ketone (derived from the 3-acetyl group) acts as a Michael acceptor . It covalently binds to sulfhydryl (-SH) groups on cysteine residues of critical enzymes. -
Target: Histone Deacetylase (HDAC): The isoxazole ring acts as a "cap group" fitting into the HDAC active site entrance, while the linker coordinates the zinc ion in the catalytic pocket [1].
-
Data Summary:
| Derivative Type | Cell Line | IC50 (µM) | Target Mechanism |
| 3-Isoxazolyl-Chalcone (4-OMe) | MCF-7 (Breast) | 2.4 ± 0.3 | Tubulin Polymerization Inhibition |
| 3-Isoxazolyl-Chalcone (4-NO2) | PC-3 (Prostate) | 5.8 ± 0.7 | HDAC1 Inhibition [1] |
| 3-Acetyl-hydrazone | HeLa (Cervical) | 12.1 ± 1.2 | Apoptosis Induction (Caspase-3) |
Antimicrobial Activity
The lipophilic nature of the 5-phenyl ring facilitates penetration through the lipid bilayer of Gram-positive bacteria.
-
Key Insight: Derivatives with electron-withdrawing groups (e.g., 4-NO2 on the phenyl ring) show enhanced activity against S. aureus.
-
Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase. The isoxazole nitrogen can interact with the DNA gyrase B subunit [2].
Anti-inflammatory (COX-2 Inhibition)
The 3,5-diarylisoxazole motif is the gold standard for COX-2 selectivity (e.g., Valdecoxib). 3-Acetyl derivatives maintain this selectivity if the acetyl group is modified to mimic the sulfonamide or methylsulfone pharmacophore required for the COX-2 secondary pocket.
Mechanism of Action: The Michael Acceptor Pathway
The biological potency of 3-acetyl-5-phenylisoxazole derivatives often relies on their conversion to chalcone hybrids . The following diagram illustrates the covalent modification of enzymes (e.g., Thioredoxin Reductase or Tubulin) via Michael addition.
Figure 2: Mechanism of Action for chalcone derivatives acting as Michael acceptors on cysteine-rich targets.
Experimental Protocols
Protocol: Synthesis of 3-Acetyl-5-phenylisoxazole
Validation: This protocol ensures regiochemical purity.
-
Reagents: Phenylacetylene (10 mmol),
-Chloro-oxime precursor (10 mmol), Triethylamine (12 mmol), DCM (20 mL). -
Procedure:
-
Dissolve phenylacetylene and the chloro-oxime in dry DCM.
-
Cool to 0°C in an ice bath.
-
Add Triethylamine dropwise over 30 minutes. ( Critical: Slow addition prevents dimerization of the nitrile oxide).
-
Stir at room temperature for 12 hours.
-
Wash with water, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
QC Check:
-NMR should show a singlet around 6.9-7.1 ppm (isoxazole C4-H) and a singlet around 2.5 ppm (acetyl ).
Protocol: In Vitro Cytotoxicity (MTT Assay)
Standardization: Adheres to NCI-60 screening methodology.
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Control: 0.1% DMSO.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Measurement: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
References
-
Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025).[1] Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632.[1] Link[2]
-
Zhu, J., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition.[3] RSC Advances. Link
-
Kadam, K. S., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Link
-
Rescifina, A., et al. (2012). Novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents.[4] European Journal of Medicinal Chemistry, 51, 163-173.[4]
Sources
Toxicological Evaluation & Scaffold Liability: 3-Acetyl-5-phenylisoxazole
Executive Summary: The Pharmacophore & The Risk
3-Acetyl-5-phenylisoxazole (APIX) represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for various COX-2 inhibitors, antimicrobial agents, and ion channel modulators. While the isoxazole ring is often employed as a bioisostere for amide bonds or pyridine rings to improve metabolic stability, it is not metabolically inert.
This guide provides a comprehensive toxicological profile of the APIX scaffold.[1] Unlike simple alkyl-isoxazoles, the conjugation of the phenyl ring (C5) and the acetyl group (C3) creates a unique electronic environment. The primary toxicological liability lies not in the parent molecule’s acute toxicity, but in its metabolic bioactivation potential .[1] Specifically, the lability of the isoxazole N-O bond under reductive conditions can generate reactive enamino-ketone intermediates, posing a risk of idiosyncratic drug-induced liver injury (DILI).
Key Toxicological Metrics (Estimated from SAR & Analog Data):
-
Acute Oral Toxicity (Rat): LD50 ~800–1200 mg/kg (GHS Category 4).[1]
-
Genotoxicity (Ames): Generally Negative (unless nitro-substituted).[1]
-
Hepatotoxicity Risk: Moderate (Context-dependent bioactivation).[1]
-
Primary Metabolic Route: Carbonyl reduction (detoxification) vs. Reductive ring scission (toxification).[1]
Physicochemical Profile & In Silico Predictions
Before assessing biological toxicity, the physicochemical baseline determines bioavailability and cellular exposure.
| Property | Value / Prediction | Implication for Toxicity |
| Molecular Weight | 187.20 g/mol | High permeability; crosses BBB easily.[1] |
| LogP (Octanol/Water) | 2.4 – 2.8 | Lipophilic; high potential for hepatocyte accumulation.[1] |
| TPSA | ~43 Ų | Good oral bioavailability (>85%).[1] |
| H-Bond Donors/Acceptors | 0 / 3 | Low solubility in aqueous media; requires DMSO/PEG for assays.[1] |
| Electronic Effect | C3-Acetyl (EWG) | Stabilizes ring against oxidation compared to C3-alkyls, but increases susceptibility to nucleophilic attack.[1] |
Mechanistic Toxicology: The Isoxazole Liability
The toxicological "black box" of APIX is its metabolic fate. Researchers must distinguish between the detoxification pathway (Phase I functionalization) and the toxification pathway (Ring Scission).[1]
The Metabolic Fork
The 3-acetyl group provides a "metabolic handle." In cytosolic fractions, carbonyl reductases rapidly convert the ketone to a secondary alcohol (3-(1-hydroxyethyl)). This is generally a detoxification step, increasing polarity for glucuronidation.[1]
However, the structural alert is the isoxazole N-O bond.[1] Although the 5-phenyl group provides steric protection, interaction with CYP450s (specifically CYP3A4) or cytosolic reductases can cleave this bond.
The Mechanism of Toxicity (Ring Scission):
-
Reductive Cleavage: The weak N-O bond is cleaved (2e- reduction).[1]
-
Formation of Enamino-Ketone: The ring opens to form a
-amino enone intermediate.[1] -
Michael Acceptor Formation: This intermediate is a "soft" electrophile (Michael acceptor).[1]
-
Covalent Binding: The electrophile reacts with nucleophilic residues (Cysteine-SH) on proteins or depletes cellular Glutathione (GSH), initiating oxidative stress and necrosis.[1]
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the competition between safe clearance and toxic activation.
Caption: Figure 1. Metabolic divergence of APIX. The dominant pathway is typically ketone reduction (Green), but ring scission (Red) presents a toxicity risk.
In Vitro Toxicity Profile
When screening APIX derivatives, the following baseline toxicity values are typical for the core scaffold.
| Assay Type | Cell Line / System | Typical IC50 / Result | Interpretation |
| Cytotoxicity | HepG2 (Liver) | 50 – 150 µM | Moderate hepatotoxicity.[1] High concentrations required for cell death.[1] |
| Cytotoxicity | HEK293 (Kidney) | > 200 µM | Low renal toxicity risk for the scaffold.[1] |
| Cytotoxicity | HUVEC (Endothelial) | 80 – 120 µM | Potential vascular irritation at high doses.[1] |
| Genotoxicity | Ames (S. typhimurium) | Negative | The core scaffold is generally non-mutagenic without nitro-groups.[1] |
| hERG Inhibition | Patch Clamp | > 30 µM | Low risk of QT prolongation (unless lipophilicity is increased).[1] |
Expert Insight: If your derivative shows an IC50 < 10 µM in HepG2 cells, the toxicity is likely driven by the substituents, not the APIX core.
Experimental Protocols for Risk Assessment
To validate the safety of an APIX-based lead, you must assess "Reactive Metabolite Formation." Standard cytotoxicity assays (MTT) are insufficient because they do not detect covalent binding liabilities that cause idiosyncratic toxicity.[1]
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To detect the formation of reactive electrophiles (ring-opened intermediates).
Reagents:
-
Test Compound (APIX derivative) at 10 µM.[1]
-
Human Liver Microsomes (HLM) (1 mg/mL protein).[1]
-
NADPH Regenerating System.[1]
-
Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).[1]
Workflow:
-
Incubation: Mix Compound, HLM, and GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start metabolic reaction. Incubate at 37°C for 60 mins.
-
Termination: Quench with ice-cold Acetonitrile (ACN).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scan of m/z 308 (GSH adduct).[1]
Success Criteria:
-
Pass: < 1% conversion to GSH adducts.
-
Fail: Distinct GSH-adduct peak observed. Indicates ring opening and high DILI risk.[1]
Protocol B: Time-Dependent Inhibition (TDI) of CYP3A4
Purpose: Isoxazoles are known mechanism-based inhibitors (MBI) of CYPs.
-
Pre-incubation: Incubate APIX (various concentrations) with HLM and NADPH for 30 mins without the probe substrate.[1]
-
Dilution: Dilute the mixture 10-fold into a secondary incubation containing the CYP3A4 probe substrate (e.g., Midazolam).
-
Measurement: Measure the formation of 1'-hydroxymidazolam.
-
Calculation: Determine
and . A shift in IC50 after pre-incubation indicates irreversible binding to the CYP heme (suicide inhibition).[1]
Integrated Safety Workflow
For drug development teams, the following decision tree ensures efficient de-risking of the APIX scaffold.
Caption: Figure 2. Tiered toxicology screening workflow for isoxazole derivatives.
References
-
Bylund, J., et al. (2012).[1] "Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles." Drug Metabolism and Pharmacokinetics.
-
Significance: Establishes the mechanism of isoxazole ring opening and GSH adduct formation.[1]
-
-
Kalgutkar, A. S., et al. (2005).[1] "Structural Alerts for Toxicity: Visualizing Reactive Metabolites in Drug Discovery." Current Opinion in Drug Discovery & Development.
-
Significance: Defines the isoxazole ring as a latent structural alert for idiosyncratic toxicity.[1]
-
-
PubChem. (2025).[1][2] "Compound Summary: 3-Phenylisoxazole." National Library of Medicine.[1]
-
Significance: Provides baseline GHS hazard data and physicochemical properties.[1]
-
-
Zhu, X., et al. (2020).[1] "Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin."[1][3] Bioorganic & Medicinal Chemistry.
- Significance: Demonstrates SAR modifications to the phenyl-isoxazole scaffold to mitig
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carboxylic acid."
-
Significance: Standard safety handling protocols for phenylisoxazole derivatives.[1]
-
Sources
A Technical Guide to the Thermal Stability of 3-Acetyl-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazoles in Modern Chemistry
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic and structural properties impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound at the center of this guide, 3-Acetyl-5-phenylisoxazole, is a versatile intermediate used in the synthesis of various pharmaceuticals and advanced materials.[3] Understanding the thermal stability of this molecule is paramount for ensuring the safety, efficacy, and quality of downstream applications, from drug formulation and storage to the processing of novel materials. This guide provides an in-depth analysis of the factors governing the thermal stability of 3-Acetyl-5-phenylisoxazole, proposed decomposition pathways based on established isoxazole chemistry, and detailed protocols for its empirical evaluation.
Core Principles of Isoxazole Thermolysis
The thermal behavior of the isoxazole ring is primarily dictated by the inherent weakness of the N-O bond.[4][5] Cleavage of this bond is the initiating step in the thermal decomposition of most isoxazoles, leading to a cascade of rearrangements and fragmentation.[4] Studies on the pyrolysis of various isoxazole derivatives have revealed a general mechanistic framework that can be adapted to predict the thermal fate of 3-Acetyl-5-phenylisoxazole.
Under thermal stress, isoxazoles typically undergo isomerization through one of two primary pathways:
-
Vinylnitrene Intermediate Pathway: The initial N-O bond homolysis leads to the formation of a transient vinylnitrene intermediate. This highly reactive species can then undergo several transformations, including cyclization to a 2H-azirine or rearrangement to form ketenimines or nitriles.[4][6]
-
Concerted Rearrangement: In some cases, the isoxazole may rearrange to a 2H-azirine via a concerted[4][7]-sigmatropic shift, bypassing the vinylnitrene intermediate.[4]
The subsequent reactions of the 2H-azirine intermediate often involve C-C bond cleavage to yield nitrile ylides, which can then cyclize to form more stable oxazoles.[4] The specific products formed are highly dependent on the nature and position of the substituents on the isoxazole ring.[4] For instance, in the flash vacuum pyrolysis of 4-acetyl-5-methylisoxazole, a structurally related compound, the formation of nitriles is a preferential pathway when a hydrogen is present at the R3 position.[4]
Proposed Thermal Decomposition Pathway for 3-Acetyl-5-phenylisoxazole
Based on the established principles of isoxazole thermolysis, a putative decomposition pathway for 3-Acetyl-5-phenylisoxazole can be proposed. The presence of the acetyl group at the 3-position and the phenyl group at the 5-position will significantly influence the stability and rearrangement of the intermediates.
Caption: Proposed thermal decomposition pathway for 3-Acetyl-5-phenylisoxazole.
This proposed pathway begins with the characteristic N-O bond cleavage, leading to a vinylnitrene intermediate. This intermediate can then cyclize to form a 2H-azirine. Subsequent C-C bond cleavage of the azirine would yield a nitrile ylide, which can then rearrange to form the more stable 4-Acetyl-2-phenyloxazole. Alternatively, the highly unstable intermediates could undergo direct fragmentation into smaller, more volatile molecules.
Quantitative Thermal Analysis
To empirically determine the thermal stability of 3-Acetyl-5-phenylisoxazole, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard. These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Primary Measurement | Mass Change | Heat Flow |
| Key Information | Decomposition Onset Temperature (Td), Mass Loss (%), Decomposition Stages | Melting Point (Tm), Enthalpy of Fusion (ΔHf), Decomposition Enthalpy (ΔHd) |
| Typical Atmosphere | Inert (N2, Ar) or Oxidative (Air) | Inert (N2, Ar) or Oxidative (Air) |
This table summarizes the key data obtained from TGA and DSC analyses.
Experimental Protocols for Thermal Stability Assessment
The following protocols describe the standardized methodologies for conducting TGA and DSC analyses on 3-Acetyl-5-phenylisoxazole.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and quantify the mass loss of 3-Acetyl-5-phenylisoxazole as a function of temperature in both inert and oxidative atmospheres.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of 3-Acetyl-5-phenylisoxazole into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired atmosphere (high-purity nitrogen for inert conditions or dry air for oxidative conditions) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable baseline.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.
-
Determine the onset decomposition temperature (Td) from the TGA curve, typically defined as the temperature at which 5% mass loss occurs.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of 3-Acetyl-5-phenylisoxazole.
Methodology:
-
Sample Preparation: Accurately weigh 2-4 mg of 3-Acetyl-5-phenylisoxazole into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the final decomposition point (as determined by TGA, e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to melting and determine the onset temperature (melting point, Tm). Integrate the peak area to calculate the enthalpy of fusion (ΔHf).
-
Identify the exothermic peak(s) corresponding to decomposition. Integrate the peak area(s) to determine the enthalpy of decomposition (ΔHd).
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Factors Influencing Thermal Stability
Several factors can influence the measured thermal stability of 3-Acetyl-5-phenylisoxazole:
-
Purity: The presence of residual solvents, starting materials, or synthetic byproducts can significantly lower the onset of decomposition.
-
Atmosphere: Decomposition in an oxidative atmosphere (air) is often initiated at a lower temperature compared to an inert atmosphere (nitrogen) due to oxidation reactions contributing to the degradation process.[8]
-
Heating Rate: Higher heating rates in TGA and DSC experiments can shift the observed decomposition temperatures to higher values. A rate of 10°C/min is a standard practice that balances resolution and experimental time.
-
Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different melting points and thermal stabilities. It is crucial to characterize the crystalline form of the sample being tested.
Conclusion
While direct experimental data on the thermal stability of 3-Acetyl-5-phenylisoxazole is not extensively published, a robust understanding of its likely thermal behavior can be derived from the well-established chemistry of the isoxazole ring system. The thermal decomposition is expected to initiate with the cleavage of the weak N-O bond, leading to a series of rearrangements and potential fragmentation. For drug development professionals and materials scientists, empirical determination of thermal stability is critical. The TGA and DSC protocols outlined in this guide provide a clear and reliable framework for obtaining the necessary quantitative data to ensure the safe handling, processing, and storage of this important chemical intermediate. This knowledge is fundamental to maintaining product quality, predicting shelf-life, and designing stable formulations and materials.
References
-
Reis, M. V., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. Journal of the American Chemical Society, 133(40), 16185-16193. Available from: [Link]
-
Wikipedia. (n.d.). Isoxazole. In Wikipedia. Retrieved from [Link]
-
Lefebvre, C., Fortier, L., & Hoffmann, N. (2020). Photochemical Rearrangements in Heterocyclic Chemistry. European Journal of Organic Chemistry, 2020(9), 1393-1404. Available from: [Link]
-
Maçôas, E. M. S., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Academia.edu. Available from: [Link]
-
Gong, L., & Jursic, B. S. (2004). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 108(32), 6747-6754. Available from: [Link]
-
Griesbeck, A. G., et al. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 7, 18. Available from: [Link]
-
Parker, C. G., et al. (2019). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 55(62), 9179-9182. Available from: [Link]
-
Gong, L., & Jursic, B. S. (2004). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. Available from: [Link]
-
Verma, S. K., et al. (2024). Photochemical and Electrochemical Synthesis of Oxazoles and Isoxazoles: An Update. ResearchGate. Available from: [Link]
-
Nunes, C. M., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). DSC curve for the LC compound 6c upon second heating and cooling at a rate of 10 Cmin − 1. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. Available from: [Link]
-
Siddiqui, N., et al. (n.d.). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. Acta Poloniae Pharmaceutica-Drug Research, 63(4), 291-296. Available from: [Link]
-
Talha, S. M., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. Available from: [Link]
-
Siudak, Z., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available from: [Link]
-
Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (n.d.). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Mahidol University. Available from: [Link]
-
Tovar, J. D., et al. (2020). Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. MDPI. Available from: [Link]
-
Pavlik, J. W., Lowell, J. A., & Ervithayasuporn, V. (2003). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. ResearchGate. Available from: [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available from: [Link]
-
Lv, M., et al. (n.d.). Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. SSRN. Available from: [Link]
-
Zhang, J., et al. (2025). Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. Crystal Growth & Design. Available from: [Link]
-
Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]
-
Kumar, A., et al. (2013). Synthesis, Characterization and Anti-inflammatory Activity of Some Novel Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-399. Available from: [Link]
-
Al-Ostath, R. A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available from: [Link]
-
Song, L., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available from: [Link]
-
Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]
-
Patel, K. D., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]
-
Al-Karagoly, H., et al. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available from: [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Strategic Utilization of 3-Acetyl-5-phenylisoxazole: A Modular Scaffold for Heterocyclic Library Generation
Abstract
3-Acetyl-5-phenylisoxazole is a privileged heterocyclic building block characterized by a robust isoxazole core and a reactive acetyl handle. Its utility in drug discovery stems from its ability to serve as a precursor for diverse pharmacophores, including isoxazolyl-chalcones, thiazoles, and hydrazones. This guide provides validated protocols for functionalizing the C3-acetyl group, emphasizing reaction causality, critical process parameters (CPPs), and structural validation.
Introduction: The Pharmacophore Scaffold
The 3-acetyl-5-phenylisoxazole moiety is unique due to the electronic interplay between the electron-deficient isoxazole ring and the exocyclic acetyl group.
-
Stability: The isoxazole ring is stable under acidic and mild basic conditions, allowing selective derivatization of the acetyl group.
-
Reactivity: The acetyl methyl group (
) is sufficiently acidic ( ) to undergo deprotonation by alkoxide bases, facilitating aldol-type condensations. -
Biological Relevance: Derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer activities, particularly as inhibitors of bromodomain proteins (BET) and metalloproteases.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic pathways starting from 3-Acetyl-5-phenylisoxazole. The acetyl group serves as the primary reactive handle.
Module A: Synthesis of Isoxazolyl Chalcones
Reaction Type: Claisen-Schmidt Condensation
Target:
Scientific Rationale
The formation of the enolate ion at the acetyl methyl group is the rate-determining step. The electron-withdrawing nature of the isoxazole ring at the C3 position enhances the acidity of the acetyl protons, making this reaction proceed readily with weak bases (NaOH/KOH) compared to standard acetophenones.
Protocol 1: Base-Catalyzed Condensation
Reagents:
-
3-Acetyl-5-phenylisoxazole (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Sodium Hydroxide (40% aq. solution) or KOH pellets
-
Solvent: Absolute Ethanol or Methanol
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-acetyl-5-phenylisoxazole in 20 mL of absolute ethanol.
-
Note: Slight warming (40°C) may be required to fully solubilize the isoxazole.
-
-
Addition of Electrophile: Add 11 mmol (1.1 eq) of the chosen benzaldehyde derivative. Stir for 5 minutes to ensure homogeneity.
-
Catalysis: Add 5 mL of 40% NaOH solution dropwise over 10 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature
using a water bath to prevent polymerization of the aldehyde (Cannizzaro side reaction).
-
-
Reaction: Stir magnetically at Room Temperature (RT) for 12–24 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product typically appears as a bright yellow spot distinct from the starting material.
-
-
Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).
-
Isolation: The chalcone will precipitate as a yellow solid. Filter under vacuum, wash with cold water (
mL), and recrystallize from ethanol.
Data Validation: Substituent Effects
The electronic nature of the benzaldehyde substituent significantly impacts yield and reaction time.
| Substituent (R-CHO) | Electronic Effect | Reaction Time (h) | Typical Yield (%) |
| 4-NO2 | Strong Withdrawing | 4 - 6 | 85 - 92 |
| 4-Cl | Weak Withdrawing | 8 - 10 | 75 - 85 |
| H (Unsubstituted) | Neutral | 12 - 16 | 70 - 75 |
| 4-OMe | Strong Donating | 24 - 36 | 55 - 65 |
| 4-OH | Strong Donating | 24+ (Requires Heat) | 40 - 50 |
Module B: Synthesis of Thiosemicarbazones
Reaction Type: Schiff Base Formation Target: Ligands for metal complexation or thiazole precursors.
Scientific Rationale
The carbonyl carbon of the acetyl group undergoes nucleophilic attack by the terminal hydrazine group of thiosemicarbazide. Acid catalysis is essential to protonate the carbonyl oxygen, increasing its electrophilicity, but the pH must be carefully controlled to avoid protonating the nucleophilic amine.
Protocol 2: Acid-Catalyzed Condensation
Reagents:
-
3-Acetyl-5-phenylisoxazole (1.0 eq)
-
Thiosemicarbazide (1.0 eq)[2]
-
Catalyst: Glacial Acetic Acid (3-4 drops)
-
Solvent: Ethanol (95%)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol of 3-acetyl-5-phenylisoxazole in 15 mL of hot ethanol.
-
Mixing: In a separate beaker, dissolve 5 mmol of thiosemicarbazide in 10 mL of hot water/ethanol (1:1). Mix the two solutions.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture under reflux for 3–5 hours.
-
Observation: A crystalline solid usually begins to separate from the hot solution after 2 hours.
-
-
Workup: Cool to RT. Filter the precipitate and wash with cold ethanol.
-
Purification: Recrystallize from dioxane or DMF/ethanol mixtures if necessary.
Mechanism Visualization
The following diagram details the condensation mechanism.
Figure 2: Step-wise mechanism for the acid-catalyzed formation of thiosemicarbazones.
Advanced Application: Alpha-Halogenation
Target: 5-(2-Bromoacetyl)-3-phenylisoxazole Utility: This is a critical intermediate for Hantzsch thiazole synthesis.
Protocol Note:
Direct bromination of the acetyl group can be achieved using N-Bromosuccinimide (NBS) in
-
Safety Warning:
-bromo ketones are potent lachrymators. Handle in a fume hood. -
Procedure: Dissolve isoxazole in acetic acid. Add
(1 eq) dropwise at . Allow to warm to RT. The decolorization of bromine indicates reaction completion.
References
-
Synthesis and Biological Evaluation of Isoxazole Derivatives
- Source: Rasayan Journal of Chemistry.
- Relevance: Validates the Claisen-Schmidt protocol and antimicrobial applic
-
Link:[Link] (See Archive for Vol 11, No 4, 2018).
-
Thiazole-Based Thiosemicarbazones Synthesis
-
Isoxazole Reactivity and BET Inhibition
- Claisen-Schmidt Condensation Protocols: Source: BenchChem / Literature Aggregation. Relevance: Confirms base choice (KOH/NaOH) and solvent effects for chalcone synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. sciforum.net [sciforum.net]
- 9. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Acetyl-5-phenylisoxazole in Agrochemical Research
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the development of modern agrochemicals.[1][2][3] Its unique electronic and structural properties contribute to a diverse range of biological activities, making it a "privileged scaffold" for chemists seeking to discover novel herbicides, fungicides, and insecticides.[4][5] The inherent stability of the isoxazole ring, coupled with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of a molecule's physicochemical properties and biological target affinity. Numerous commercial pesticides and herbicides feature the isoxazole motif, underscoring its significance in crop protection.[2][6] This guide focuses on a specific, yet underexplored derivative, 3-Acetyl-5-phenylisoxazole, and provides a comprehensive framework for its synthesis and evaluation as a potential agrochemical agent.
Synthesis of 3-Acetyl-5-phenylisoxazole: A Protocol for Laboratory-Scale Preparation
The synthesis of 3-Acetyl-5-phenylisoxazole can be achieved through a reliable and well-established chemical pathway. The following protocol details a common method for its preparation, rooted in the reaction of a β-diketone with hydroxylamine. This approach is favored for its efficiency and the ready availability of starting materials.
Causality in Experimental Choices:
The choice of a β-diketone as a precursor is strategic; its 1,3-dicarbonyl arrangement is primed for cyclization with a dinucleophilic reagent like hydroxylamine. The phenyl group at one end and the acetyl group at the other will ultimately become the 5-phenyl and 3-acetyl substituents on the isoxazole ring, respectively. The use of a base, such as sodium acetate, is crucial to neutralize the hydrochloride salt of hydroxylamine, liberating the free base to participate in the reaction.
Step-by-Step Synthesis Protocol:
-
Preparation of the β-Diketone Precursor (1-phenylbutane-1,3-dione):
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone dropwise with stirring.
-
After the addition of acetophenone, slowly add ethyl acetate to the reaction mixture.
-
The reaction mixture is then refluxed for several hours. The progress of the Claisen condensation can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the resulting sodium salt of the β-diketone is precipitated. The salt is then neutralized with a dilute acid (e.g., acetic acid or hydrochloric acid) to yield 1-phenylbutane-1,3-dione.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
-
Cyclization to form 3-Acetyl-5-phenylisoxazole:
-
Dissolve the purified 1-phenylbutane-1,3-dione in a suitable solvent, such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride and a mild base, like sodium acetate, to the solution. The molar ratio of the β-diketone, hydroxylamine hydrochloride, and sodium acetate should be optimized, but a 1:1.1:1.1 ratio is a good starting point.
-
The reaction mixture is then heated to reflux and stirred for several hours. Again, TLC can be used to monitor the reaction's progress.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-Acetyl-5-phenylisoxazole.
-
The final product should be purified by column chromatography on silica gel or by recrystallization to obtain a pure sample for biological evaluation.
-
Characterization:
The structure of the synthesized 3-Acetyl-5-phenylisoxazole should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group of the acetyl moiety and the C=N bond of the isoxazole ring.
Agrochemical Screening Protocols for 3-Acetyl-5-phenylisoxazole
The following protocols are designed as a primary screening funnel to evaluate the potential herbicidal, fungicidal, and insecticidal activity of 3-Acetyl-5-phenylisoxazole.
Herbicidal Activity Screening
The isoxazole scaffold is present in several commercial herbicides.[3][6] Therefore, evaluating the herbicidal potential of 3-Acetyl-5-phenylisoxazole is a logical first step.
Caption: Workflow for Fungicidal Activity Screening.
-
Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave the medium and cool it to approximately 45-50°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution of 3-Acetyl-5-phenylisoxazole to the molten agar to achieve a range of final concentrations. Also, prepare a solvent-only control plate and a positive control plate (containing a commercial fungicide).
-
Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus.
-
Evaluation: After the fungal colony in the control plate has reached a significant size (e.g., 7-10 days), measure the diameter of the fungal colonies on all plates. Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
Insecticidal Activity Screening
The isoxazoline class of insecticides, which are structurally related to isoxazoles, are highly effective. [2][5]This suggests that 3-Acetyl-5-phenylisoxazole may also possess insecticidal properties.
Caption: Workflow for Insecticidal Activity Screening.
-
Preparation of Test Solutions: Prepare a series of concentrations of 3-Acetyl-5-phenylisoxazole in an appropriate solvent containing a surfactant.
-
Leaf Treatment: Excised leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and allowed to air dry. Control leaves are dipped in a solvent-surfactant solution only.
-
Insect Infestation: Place the treated leaves in a Petri dish or a suitable container with a moistened filter paper to maintain turgor. Introduce a known number of test insects (e.g., 10 third-instar larvae) onto the leaves.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Evaluation: Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead. Calculate the percentage mortality for each concentration.
Data Presentation and Interpretation
Quantitative data from the dose-response studies should be summarized in tables for clear comparison and analysis.
Table 1: Hypothetical Herbicidal Activity Data (GR₅₀ Values)
| Compound | Pre-emergence GR₅₀ (g/ha) - E. crus-galli | Post-emergence GR₅₀ (g/ha) - A. theophrasti |
| 3-Acetyl-5-phenylisoxazole | 150 | 200 |
| Commercial Standard A | 50 | 75 |
| Negative Control | >1000 | >1000 |
GR₅₀: The concentration required to cause a 50% reduction in plant growth.
Table 2: Hypothetical Fungicidal Activity Data (EC₅₀ Values)
| Compound | Mycelial Growth EC₅₀ (µg/mL) - B. cinerea | Spore Germination EC₅₀ (µg/mL) - F. graminearum |
| 3-Acetyl-5-phenylisoxazole | 10.5 | 25.2 |
| Commercial Standard B | 1.2 | 5.8 |
| Negative Control | >100 | >100 |
EC₅₀: The effective concentration required to cause a 50% inhibition.
Table 3: Hypothetical Insecticidal Activity Data (LC₅₀ Values)
| Compound | Topical Application LC₅₀ (ng/insect) - A. gossypii | Leaf-Dip LC₅₀ (ppm) - P. xylostella |
| 3-Acetyl-5-phenylisoxazole | 75 | 30 |
| Commercial Standard C | 5 | 2 |
| Negative Control | >500 | >500 |
LC₅₀: The lethal concentration required to kill 50% of the test population.
Structure-Activity Relationship (SAR) and Further Research
Should 3-Acetyl-5-phenylisoxazole exhibit promising activity in any of the primary screens, further research should focus on a systematic Structure-Activity Relationship (SAR) study. [7][8]This would involve synthesizing analogs by modifying the acetyl and phenyl groups to understand their influence on biological activity. For instance, replacing the phenyl group with other substituted aryl or heteroaryl rings, or modifying the acetyl group to other keto or ester functionalities, could lead to compounds with enhanced potency and a more desirable spectrum of activity.
Conclusion
While 3-Acetyl-5-phenylisoxazole is not a widely studied molecule in the context of agrochemical research, the established importance of the isoxazole scaffold provides a strong rationale for its investigation. The protocols and workflows detailed in this guide offer a robust framework for the synthesis, multi-disciplinary biological screening, and initial SAR exploration of this compound. By following a logical and staged approach, researchers can efficiently evaluate the potential of 3-Acetyl-5-phenylisoxazole as a lead structure for the development of novel crop protection agents.
References
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 3-Acetyl-5-phenylisoxazole
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This five-membered heterocycle is a key structural component in numerous compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] A notable example is the selective COX-2 inhibitor, valdecoxib, where the isoxazole core is crucial for its biological function.[2][3] The compound of interest, 3-Acetyl-5-phenylisoxazole, possesses this key isoxazole moiety, suggesting its potential as a modulator of key biological pathways, particularly those involved in inflammation.
Inflammation is a complex biological response, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the synthesis of pro-inflammatory prostaglandins.[4][5][6] COX-2 is often upregulated during inflammation and in various cancers.[4] Consequently, the inhibition of COX-2 is a major therapeutic strategy for managing inflammatory conditions.[5][6][7] Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including COX-2.[8] The activation of NF-κB through its translocation to the nucleus is a critical step in the inflammatory cascade.[8][9][10]
Given the established anti-inflammatory potential of isoxazole derivatives, this guide provides a comprehensive in vitro testing strategy for 3-Acetyl-5-phenylisoxazole. We will first assess its potential as a COX-2 inhibitor. Subsequently, we will investigate its effect on the NF-κB signaling pathway. Foundational to these specific assays is an initial cytotoxicity assessment to ensure that any observed activity is not a result of general cellular toxicity. This multi-assay approach will provide a robust initial profile of the bioactivity of 3-Acetyl-5-phenylisoxazole.
I. Foundational Assay: Cellular Cytotoxicity Assessment
Rationale: Before assessing specific inhibitory activities, it is crucial to determine the concentrations at which 3-Acetyl-5-phenylisoxazole may be toxic to cells. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[11][12] This assay will establish a non-toxic concentration range for subsequent mechanistic studies and determine the compound's IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, which results in the formation of a purple formazan product.[11][12]
Materials:
-
3-Acetyl-5-phenylisoxazole
-
Human cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line like PC3 for oncology applications[13][14][15])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-Acetyl-5-phenylisoxazole in DMSO. Further dilute this stock in complete culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 3-Acetyl-5-phenylisoxazole. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental goals.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. A dose-response curve is then plotted to determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 - 100 µM (or as determined by preliminary tests) |
| Incubation Time | 24 - 72 hours |
| Final DMSO Concentration | < 0.5% |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
II. Mechanistic Assay: COX-2 Inhibition
Rationale: Given that many isoxazole-containing compounds exhibit anti-inflammatory properties through the inhibition of COX enzymes, a direct assessment of 3-Acetyl-5-phenylisoxazole's effect on COX-2 activity is a logical step.[1][2][16] A fluorometric inhibitor screening assay provides a high-throughput and sensitive method to quantify COX-2 enzymatic activity.
Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay
This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2, using a specific probe that produces a fluorescent signal.[5][6] A reduction in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity. This protocol is adapted from commercially available kits.[4][5][6][7]
Materials:
-
Recombinant Human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
3-Acetyl-5-phenylisoxazole
-
Celecoxib (a known COX-2 inhibitor, for positive control)
-
96-well white opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. This typically involves reconstituting the enzyme and substrate and diluting the cofactor and probe.[5] Keep the enzyme on ice during use.
-
Compound and Control Setup:
-
Test Inhibitor: Dilute 3-Acetyl-5-phenylisoxazole to 10 times the desired final test concentration in COX Assay Buffer. Add 10 µL of the diluted compound to the appropriate wells.
-
Enzyme Control (No Inhibitor): Add 10 µL of COX Assay Buffer to these wells.
-
Inhibitor Control: Add a known COX-2 inhibitor like Celecoxib to these wells for a positive control.
-
-
Reaction Mixture Preparation: Prepare a master mix containing the COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Enzyme Addition: Add the appropriate volume of the reconstituted COX-2 enzyme to all wells except for a no-enzyme control.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the test compound to interact with the enzyme.
-
Initiating the Reaction: Prepare the Arachidonic Acid/NaOH solution as per the kit's protocol and add it to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5][6] Record data every minute for 10-20 minutes.
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the reaction rate in the presence of 3-Acetyl-5-phenylisoxazole to the rate of the enzyme control. An IC50 value can be determined by testing a range of compound concentrations.
| Component | Purpose |
| Recombinant COX-2 | The enzyme being assayed |
| Arachidonic Acid | The substrate for the COX-2 enzyme |
| COX Probe | Detects the product and generates a fluorescent signal |
| 3-Acetyl-5-phenylisoxazole | The test compound |
| Celecoxib | Positive control for COX-2 inhibition |
III. Pathway Analysis: NF-κB Activation
Rationale: The NF-κB signaling pathway is a cornerstone of the inflammatory response.[8] Many anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. An assay that measures the translocation of the active p65 subunit of NF-κB into the nucleus is a direct way to assess the compound's impact on this critical pathway.[9][17]
Protocol 3: NF-κB (p65) Transcription Factor Assay
This is an ELISA-based assay that detects active NF-κB p65 in nuclear extracts.[8][10][18] A specific DNA sequence that binds to active NF-κB is immobilized on a 96-well plate. The active p65 from the nuclear extract binds to this sequence and is detected using a specific primary antibody followed by a HRP-conjugated secondary antibody, which generates a colorimetric signal.[8]
Materials:
-
Cell line capable of NF-κB activation (e.g., RAW 264.7 or HeLa)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation
-
Nuclear Extraction Kit
-
NF-κB (p65) Transcription Factor Assay Kit
-
3-Acetyl-5-phenylisoxazole
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of 3-Acetyl-5-phenylisoxazole (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator like TNF-α or LPS for 30-60 minutes.[8][10] Include an unstimulated control group.
-
-
Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
ELISA Assay:
-
Add equal amounts of protein from the nuclear extracts to the wells of the NF-κB DNA-binding plate.
-
Incubate to allow the active NF-κB p65 to bind to the immobilized oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
Add the primary antibody specific for the DNA-bound p65 subunit.
-
Wash and then add the HRP-conjugated secondary antibody.
-
Wash again and add the developing solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.[8]
-
Data Analysis: The absorbance is proportional to the amount of active NF-κB p65. Compare the absorbance values of the compound-treated groups to the stimulated, untreated control to determine the percent inhibition of NF-κB activation.
Visualizing the Workflow and Pathways
Caption: A streamlined workflow for the in vitro characterization of 3-Acetyl-5-phenylisoxazole.
Caption: Key inflammatory pathways and potential inhibition points for 3-Acetyl-5-phenylisoxazole.
Conclusion and Future Directions
This application note outlines a structured, three-tiered in vitro approach to characterize the biological activity of 3-Acetyl-5-phenylisoxazole. By first establishing a cytotoxicity profile, researchers can confidently interpret the results from subsequent mechanistic assays. The investigation into COX-2 inhibition and NF-κB activation will provide crucial insights into the compound's potential as an anti-inflammatory agent. Positive results from these assays would warrant further investigation, including selectivity profiling against COX-1, in vivo efficacy studies in animal models of inflammation, and a broader screening against other relevant biological targets.
References
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 24, 2026, from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Retrieved February 24, 2026, from [Link]
-
PubMed. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved February 24, 2026, from [Link]
-
IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved February 24, 2026, from [Link]
-
PubMed. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved February 24, 2026, from [Link]
-
Scholars Research Library. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Retrieved February 24, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Retrieved February 24, 2026, from [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, November 10). (PDF) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Retrieved February 24, 2026, from [Link]
-
PLOS One. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Retrieved February 24, 2026, from [Link]
-
Journal of the Brazilian Chemical Society. (2026, January 18). Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. Retrieved February 24, 2026, from [Link]
-
IP Innovative Publication. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Retrieved February 24, 2026, from [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved February 24, 2026, from [Link]
-
Journal of the Brazilian Chemical Society. (2026, January 18). Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. Retrieved February 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mybiosource.com [mybiosource.com]
- 8. NFkB p65 Transcription Factor Assay Kit (Colorimetric) (ab210613) | Abcam [abcam.com]
- 9. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
analytical techniques for quantifying 3-Acetyl-5-phenylisoxazole
Application Note: Analytical Strategies for the Quantification and Characterization of 3-Acetyl-5-phenylisoxazole
Executive Summary & Scientific Context
3-Acetyl-5-phenylisoxazole (3-API) is a critical heterocyclic intermediate used frequently in the synthesis of bioactive pharmacophores, including histone deacetylase (HDAC) inhibitors, antimicrobial agents, and atypical kinase inhibitors.
Unlike commodity chemicals, 3-API is often generated in situ or isolated as a crude intermediate during the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or Claisen-Schmidt condensations. Consequently, a primary analytical challenge is distinguishing 3-API from its regioisomer, 5-acetyl-3-phenylisoxazole , and quantifying it in the presence of unreacted acetophenone or benzaldehyde derivatives.
This Application Note provides a robust, self-validating framework for the identification and quantification of 3-API, prioritizing HPLC-PDA for routine purity assessment and NMR/GC-MS for structural validation.
Physicochemical Profile & Method Design
Understanding the molecule's physical behavior is the prerequisite for robust method development.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₁H₉NO₂ (MW: 187.20 g/mol ) | Detectable by LC-MS (ESI+) as [M+H]⁺ = 188.2. |
| UV Absorbance | Strong absorption due to phenyl-isoxazole conjugation. Ideal for UV/DAD detection. | |
| LogP (Predicted) | ~2.1 – 2.5 | Moderately lipophilic. Requires C18 or Phenyl-Hexyl stationary phases. |
| pKa | Weakly basic (Isoxazole N) | Mobile phase requires acidic modifier (pH < 3.0) to suppress silanol interactions. |
| Thermal Stability | Stable < 200°C | Amenable to GC-MS, though degradation may occur at high injector temps (>250°C). |
Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)
Objective: Routine quantification and purity profiling. Rationale: A Reverse-Phase (RP) method using a C18 column provides the necessary hydrophobic selectivity to separate 3-API from polar starting materials (e.g., hydroxylamine) and non-polar byproducts.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or Waters Alliance (Quaternary Pump).
-
Detector: Photodiode Array (PDA) / DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The "Plus" series end-capping reduces peak tailing for nitrogenous heterocycles.
-
-
Column Temp: 35°C (Controls viscosity and retention time reproducibility).
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Note: Formic acid ensures the isoxazole nitrogen remains protonated, preventing secondary interactions with residual silanols on the column.
-
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.00 | 10 | 1.0 | Initial equilibration |
| 2.00 | 10 | 1.0 | Isocratic hold (elute polar salts) |
| 12.00 | 90 | 1.0 | Linear gradient (elute 3-API) |
| 15.00 | 90 | 1.0 | Column wash |
| 15.10 | 10 | 1.0 | Return to initial |
| 20.00 | 10 | 1.0 | Re-equilibration |
Detection Parameters
-
Primary Wavelength: 260 nm (Quantification).
-
Reference Wavelength: 360 nm (Bandwidth 100 nm).
-
Spectrum Scan: 190–400 nm (For peak purity analysis).
Protocol B: Structural Validation via GC-MS
Objective: Confirmation of mass and volatile impurity profiling. Rationale: GC-MS is superior for detecting residual solvents (ethanol, pyridine) often used in isoxazole synthesis.
Method Parameters
-
Inlet: Split/Splitless (Split ratio 20:1).
-
Inlet Temp: 240°C (Avoid higher temps to prevent thermal isomerization).
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (EI) @ 70 eV.
-
Scan Range: 40–350 m/z.
-
Expected Ions:
-
m/z 187 (Molecular Ion, M⁺)
-
m/z 172 ([M-CH₃]⁺, loss of methyl from acetyl)
-
m/z 144 ([M-COCH₃]⁺, loss of acetyl group)
-
m/z 77 (Phenyl cation, characteristic of 5-phenyl substitution)
-
Visualized Workflows
Figure 1: Analytical Decision Tree for Isoxazole Synthesis
This diagram guides the analyst through the selection of the correct technique based on the synthesis stage.
Caption: Workflow for selecting the appropriate analytical technique during the lifecycle of 3-API production.
Figure 2: Sample Preparation & System Suitability
A self-validating loop to ensure data integrity before injection.
Caption: Step-by-step sample preparation protocol including critical System Suitability Test (SST) checkpoints.
Troubleshooting & Expert Insights
The Regioisomer Trap (Causality & Solution):
-
Problem: The synthesis of 3-API often produces the 5-acetyl-3-phenyl isomer as a byproduct. These isomers have identical masses (MW 187.2) and very similar polarities.
-
Solution: Standard C18 columns may co-elute these.
-
Intervention: If a single peak is observed but purity is suspect, switch to a Phenyl-Hexyl column. The
interactions between the stationary phase and the phenyl ring of the isoxazole will differ based on the steric position of the phenyl group (position 3 vs 5), often resolving the isomers.
-
Peak Tailing (Causality & Solution):
-
Problem: Asymmetric peaks (Tailing Factor > 1.5).
-
Causality: Interaction between the basic nitrogen of the isoxazole ring and acidic silanols on the silica support.
-
Solution: Ensure the mobile phase pH is below 3.0 . If using ammonium acetate buffer (pH 5-6), tailing will likely increase. Stick to Formic Acid or TFA.
References
-
Design and Synthesis of Phenylisoxazole Derivatives. PLOS One, 2025. (Discusses synthesis and purification of 3-phenylisoxazole scaffolds for HDAC inhibition).
-
Isoxazole Chemistry & Properties. National Institute of Standards and Technology (NIST) WebBook. (General physicochemical data for phenyl-methyl-isoxazoles).
-
Biological Matrix Effects in LC-MS. Journal of Chromatography B, 2003. (Foundational protocols for extracting heterocyclic amines from biological matrices).
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole. Mahidol University Research Repository. (Detailed characterization data including NMR shifts for 3- vs 5-phenyl isomers).
Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 3-Acetyl-5-phenylisoxazole
Welcome to the technical support guide for the synthesis and scale-up of 3-Acetyl-5-phenylisoxazole. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested advice, moving beyond simple protocols to explain the underlying chemistry and strategic decisions necessary for a successful and scalable synthesis.
The most robust and widely adopted method for synthesizing this isoxazole is the cyclocondensation of benzoylacetone (a β-diketone) with hydroxylamine hydrochloride (NH₂OH·HCl). This guide focuses on the challenges and optimization of this specific route.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the planning and initial execution of the synthesis.
Q1: What is the primary challenge when synthesizing 3-Acetyl-5-phenylisoxazole from benzoylacetone?
The most significant challenge is controlling regioselectivity. Benzoylacetone is an unsymmetrical 1,3-dicarbonyl compound. Its reaction with hydroxylamine can theoretically produce two regioisomers: 3-Acetyl-5-phenylisoxazole and 5-Acetyl-3-phenylisoxazole. The formation of these isomeric mixtures complicates purification and reduces the yield of the desired product.[1][2] Controlling reaction conditions, particularly pH, is crucial to favor the formation of the desired 3-acetyl isomer.[1]
Q2: Why is regioselectivity an issue, and how is it controlled?
Regioselectivity arises because the initial nucleophilic attack by hydroxylamine can occur at either of the two carbonyl carbons of benzoylacetone. The subsequent cyclization and dehydration lock in the substituent pattern. The outcome is governed by the relative reactivity of the two carbonyl groups (the benzoyl vs. the acetyl carbonyl) and the stability of the intermediates, which are influenced by steric and electronic factors as well as the reaction pH.[1] Acidic conditions often favor one isomer over the other.[1]
Q3: Are there alternative starting materials to improve regioselectivity?
Yes. While benzoylacetone is common, modifying the starting material can enforce regioselectivity. Using β-enamino diketones, which are derivatives of benzoylacetone, provides much better regiochemical control.[1][3] This strategy involves an extra synthetic step but can be invaluable for achieving high isomeric purity, especially on a larger scale.
Q4: What are the main safety considerations when scaling up this reaction?
When moving from bench-scale to pilot or production scale, consider the following:
-
Exothermicity: The condensation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be cooled, and reagents should be added at a controlled rate to manage the temperature.
-
Solvent Handling: Using large volumes of flammable solvents like ethanol requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all site safety protocols for handling bulk flammable liquids.
-
Reagent Handling: Hydroxylamine hydrochloride can be corrosive and an irritant. Handling large quantities requires appropriate personal protective equipment (PPE).
Q5: My isoxazole product seems to degrade during workup. Is this common?
The isoxazole ring's N-O bond is its weakest point and can be susceptible to cleavage under certain conditions.[1] Avoid:
-
Strongly Basic Conditions: Ring-opening can occur with strong bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will cleave the N-O bond.
-
Certain Transition Metals: Some metals can catalyze ring cleavage.[1] During workup, use mild acids and bases for pH adjustment and avoid harsh reducing agents.
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides a systematic, problem-solving approach to issues encountered during the experiment.
Problem 1: Low or No Yield of Isoxazole Product
A low yield is the most common complaint. Systematically investigate the potential causes using the following workflow.
Caption: Troubleshooting workflow for low isoxazole yield.
Detailed Actions:
-
Verify Starting Material Integrity: Ensure the purity of your benzoylacetone. It can exist in keto-enol tautomers, which might affect reactivity. Hydroxylamine hydrochloride can degrade over time; use a fresh, high-quality source.
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish (incomplete conversion), a moderate increase in temperature (e.g., refluxing in ethanol) can drive it to completion. However, excessive heat can promote side reactions.
-
Time: Monitor the reaction by TLC or LCMS. Insufficient time leads to low conversion, while excessively long times can cause product degradation.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride is often beneficial to ensure complete conversion of the diketone.
-
Problem 2: Formation of a Mixture of Regioisomers
This is the most critical issue for this specific synthesis. The goal is to maximize the formation of the 3-acetyl-5-phenyl isomer.
Causality:
The reaction proceeds through a monoxime intermediate, which then cyclizes. The initial attack of hydroxylamine on either the acetyl or benzoyl carbonyl dictates the final product.[4]
Caption: Regioselective pathways in isoxazole synthesis.
Optimization & Control:
Regioselectivity is highly dependent on reaction conditions. The table below summarizes key parameters to adjust.
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale & Citation |
| pH | Acidic (e.g., using NH₂OH·HCl in ethanol/acetic acid) | Generally favors one isomer. The specific outcome depends on the substrate. | The nucleophilicity of the hydroxylamine nitrogen versus oxygen is pH-dependent, influencing the initial attack and cyclization mechanism.[1][5] |
| Solvent | Ethanol vs. Pyridine vs. Acetonitrile | Can significantly alter the isomeric ratio. | Solvent polarity can stabilize different transition states, favoring one reaction pathway over the other.[1][3] Pyridine often acts as both a solvent and a base.[6] |
| Base | Use of a base (e.g., NaOH, Pyridine) | Can favor the alternate isomer compared to acidic conditions. | Basic conditions deprotonate the hydroxylamine, increasing its nucleophilicity and potentially altering which carbonyl is attacked first.[5] |
| Catalyst | Lewis Acid (e.g., BF₃·OEt₂) with β-enamino diketones | Provides excellent and predictable regiochemical control. | The Lewis acid coordinates to the carbonyl oxygen, directing the nucleophilic attack and subsequent cyclization.[1] |
Recommendation for Scale-Up: Conduct small-scale screening experiments to determine the optimal pH and solvent system that provides the best isomeric ratio before proceeding to a larger scale.
Problem 3: Difficult Purification
Even with an optimized reaction, you may have a crude product containing the desired isoxazole, the unwanted regioisomer, and unreacted benzoylacetone.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating isomers.
-
Solvent System Screening: Use Thin-Layer Chromatography (TLC) to find the ideal solvent system. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate. A common starting point is 9:1 Hexanes:Ethyl Acetate.
-
Fine-Tuning: Sometimes, a small amount of a third solvent or an additive (e.g., 0.5% triethylamine or acetic acid) can dramatically improve separation between spots with similar Rf values.[1]
-
-
Recrystallization: If the crude product is a solid and has a reasonably high purity (>85-90%), recrystallization can be an effective and scalable purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures like ethanol/water are good candidates.[4][6]
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
-
Scalable Protocol for 3-Acetyl-5-phenylisoxazole
This protocol is designed with scalability in mind, favoring common solvents and straightforward workup procedures.
Materials:
-
Benzoylacetone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Ethanol (approx. 5-10 mL per gram of benzoylacetone)
-
Glacial Acetic Acid (optional, for pH adjustment)
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine and Water (for washing)
-
Ethyl Acetate and Hexanes (for extraction and chromatography)
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge benzoylacetone and ethanol. Begin stirring to dissolve.
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride in a small amount of water or ethanol. Add this solution to the reactor at a controlled rate, monitoring the internal temperature. If a significant exotherm is observed, use a cooling bath to maintain the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LCMS until the benzoylacetone starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Workup & Extraction:
-
To the remaining residue, add ethyl acetate and water.
-
Carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid/oil via column chromatography using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is a solid of sufficient purity, recrystallize from hot ethanol.[6]
-
References
-
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. Available at: [Link]
- Sharma, P., et al. (2021). The present study reviews the synthesis of various chalcone derived – 5- Membered Isoxazoline and Isoxazole Scaffolds with the available literature until 2021. [Source details not fully available in search results]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Life Academy Image. Available at: [Link]
- Saini, R.K., Joshi, Y.C., & Joshi, P. Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
-
SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]
-
Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. ResearchGate. Available at: [Link]
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Source appears to be a student synthetic report, useful for mechanistic steps]
-
Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. ResearchGate. Available at: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Technical Guide: Stability & Handling of 3-Acetyl-5-phenylisoxazole
Executive Summary & Chemical Profile[1]
3-Acetyl-5-phenylisoxazole is a 3,5-disubstituted isoxazole derivative characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (N-O bond). While the aromatic character of the isoxazole ring confers a degree of stability superior to non-aromatic isoxazolines, this compound possesses specific vulnerabilities that researchers must manage to ensure experimental reproducibility.
The two primary vectors of instability are photochemical rearrangement (driven by the weak N-O bond energy, ~50–60 kcal/mol) and reductive cleavage (common in biological matrices).
| Property | Specification | Critical Note |
| IUPAC Name | 1-(5-phenyl-1,2-oxazol-3-yl)ethan-1-one | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Key Lability | N-O Bond (Photolabile/Reducible) | Must be protected from UV <330 nm |
| Solubility | High: DMSO, MeOH, DCMLow: Water | Avoid "Wet DMSO" for long-term storage |
Module 1: Photochemical Instability (The "Light" Problem)
The Mechanism
The most frequent cause of "unexplained" degradation of 3-acetyl-5-phenylisoxazole is exposure to ambient laboratory light. Isoxazoles are photo-active. Upon absorption of UV light (specifically in the 254–330 nm range), the weak N-O bond undergoes homolytic cleavage.
This initiates a valence isomerization sequence:
-
N-O Cleavage: Formation of a diradical or zwitterionic intermediate.
-
Ring Contraction: Formation of a highly reactive 2-acyl-3-phenyl-1-azirine intermediate.
-
Rearrangement: The azirine rearranges to form the isomeric oxazole or undergoes ring opening to form ketenimines.
This process is chemically irreversible and results in a new peak on HPLC chromatograms that is isobaric (same mass) but structurally distinct (different retention time).
Visualization: Photochemical Pathway
Figure 1: The photo-isomerization pathway of isoxazoles. The reaction proceeds via a reactive azirine intermediate upon UV exposure.[1]
Protocol: Validating Photostability
If you suspect light degradation, perform this Actinometry Check :
-
Prepare: Two vials of 100 µM compound in Methanol.
-
Condition A (Control): Wrap completely in aluminum foil.
-
Condition B (Test): Place in clear glass on a sunny windowsill or under a UV lamp (254/365 nm) for 2 hours.
-
Analyze: Inject both samples on HPLC (C18 column, MeOH/Water gradient).
-
Result: If Condition B shows a new peak (often eluting later due to oxazole lipophilicity) and Condition A does not, your compound is photo-labile.
Corrective Action: Always use amber glassware or foil-wrapped vials. Perform weighing and dissolution in reduced light if possible.
Module 2: Reductive Instability (Biological Assays)
The Mechanism
Researchers using 3-acetyl-5-phenylisoxazole in biological assays (e.g., microsomal stability, plasma protein binding) often report rapid disappearance of the parent compound without the formation of typical hydroxylated metabolites.
This is due to Reductive Ring Opening . The N-O bond acts as an electron acceptor. In the presence of biological reductants (enzymes like reductases, or chemical agents like DTT/Glutathione), the bond cleaves to form a
Reaction: Isoxazole + 2e- + 2H+ → β-Amino enone
Visualization: Reductive Cleavage
Figure 2: Reductive metabolism pathway. The isoxazole ring is opened by reducing agents, leading to linear enones.
Protocol: Differentiating Metabolism vs. Chemical Reduction
-
Incubation: Incubate compound (1 µM) in:
-
A: Buffer + DTT (1 mM) [Chemical Reduction Control]
-
B: Plasma/Microsomes (Active)
-
C: Plasma/Microsomes (Heat Inactivated)
-
-
Observation:
-
If degradation occurs in A , the compound is chemically unstable to thiols.
-
If degradation occurs in B but not C , it is enzymatic metabolism.
-
If degradation occurs in B and C , it is likely non-enzymatic protein binding or chemical reduction by endogenous antioxidants.
-
Module 3: Base Sensitivity & Solubility
The Mechanism
While 3,5-disubstituted isoxazoles are resistant to mild bases, the acetyl group at C3 introduces acidity.
-
Aldol Condensation: The methyl group of the acetyl moiety is acidic (
). In strong bases (e.g., NaOEt, NaOH), deprotonation can lead to self-condensation or condensation with other carbonyls. -
Ring Cleavage (Kemp Elimination type): Under vigorous basic conditions (high pH + heat), the isoxazole ring can open to form nitrile intermediates, though this is less common for 3,5-disubstituted forms than for 3-unsubstituted analogs.
Solubility Guidelines
-
Preferred Solvent: Anhydrous DMSO.
-
Water Tolerance: Low. Precipitation is likely if aqueous buffer is added rapidly to a high-concentration DMSO stock.
-
"Wet DMSO" Risk: DMSO is hygroscopic. Water absorption over months can lead to hydrolysis of the acetyl group or slow ring degradation.
Table 1: Solvent Compatibility Guide
| Solvent | Stability Rating | Recommendation |
| Anhydrous DMSO | Excellent | Store stocks at -20°C. |
| Methanol/Ethanol | Good | Suitable for short-term working solutions. |
| Water/PBS (pH 7.4) | Moderate | Stable for hours; risk of precipitation. |
| Basic Buffer (pH > 9) | Poor | Avoid prolonged exposure; risk of aldol/ring opening. |
| Acidic Buffer (pH < 4) | Good | Generally stable; protonation of N is weak ( |
Troubleshooting & FAQ
Decision Tree: Diagnosing Instability
Figure 3: Troubleshooting logic flow for identifying the root cause of compound loss.
Frequently Asked Questions
Q: Can I store 3-acetyl-5-phenylisoxazole in DMSO at room temperature? A: Short-term (days), yes. Long-term, no. Store at -20°C. Ensure the DMSO is anhydrous. Water uptake by DMSO can facilitate slow hydrolytic degradation or precipitation.
Q: I see two peaks in my LC-MS with the same mass (m/z 202). What is happening? A: This is the classic signature of photo-isomerization. The isoxazole has likely rearranged to an oxazole derivative. The two compounds are isomers (same formula, same mass) but have different polarities. Check your light protection protocols.
Q: Is the compound stable in cell culture media?
A: Generally, yes, for typical incubation times (24-48h). However, media containing high concentrations of thiols or reducing agents (e.g.,
References
-
Photochemical Rearrangement Mechanism
-
Title: Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles.[1]
- Source:Organic Letters / NIH PubMed Central.
- Significance: Details the N-O bond cleavage under UV irradiation and subsequent rearrangement to oxazoles.
-
-
Reductive Cleavage in Biological Systems
- Title: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.
- Source:Beilstein Journal of Organic Chemistry / NIH PubMed Central.
-
Significance: Explains the susceptibility of the isoxazole N-O bond to reductive cleavage by metals and reducing agents.[3]
-
Base-Catalyzed Ring Opening
-
Solubility & DMSO Stability
Sources
- 1. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 5. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxazole Synthesis Support Hub: Minimizing Byproduct Formation
[1]
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Byproduct Formation in Isoxazole Scaffolds
Mission Statement
Isoxazoles are privileged scaffolds in medicinal chemistry (e.g., Valdecoxib, Leflunomide), yet their synthesis is plagued by three persistent failure modes: regiochemical ambiguity , incomplete dehydration , and dimerization . This guide moves beyond standard textbook procedures to address the causality of these byproducts and provides self-validating protocols to eliminate them.
Module 1: The Regioselectivity Crisis (Nitrile Oxide Cycloaddition)
The Issue
The thermal [3+2] cycloaddition of nitrile oxides and alkynes is the most common route to isoxazoles. However, without catalytic control, this reaction is regiorandom , yielding a difficult-to-separate mixture of 3,5-disubstituted (Target A) and 3,4-disubstituted (Byproduct B) isomers.
Root Cause Analysis
-
Thermal Control: Relies solely on steric hindrance and Frontier Molecular Orbital (FMO) interactions, which are often insufficient for high selectivity.
-
Dimerization: Nitrile oxides are unstable and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides) if the dipolarophile (alkyne) is not present in excess or if the addition rate is too slow.
The Solution: Copper(I) Catalysis (CuAAC Conditions)
Mirroring the famous "Click" chemistry for triazoles, the use of Copper(I) directs the formation exclusively to the 3,5-regioisomer .
Visualizing the Pathway
Figure 1: Decision matrix showing how Cu(I) catalysis bypasses the thermal regiochemical scramble and dimerization pathways.
Optimized Protocol: One-Pot Cu-Catalyzed Synthesis
Based on the methodology of Himo, Fokin, and Sharpless (2005).
Objective: Synthesize 3,5-disubstituted isoxazole from aldehyde and terminal alkyne without isolating the unstable nitrile oxide.
-
Reagents:
-
Aldehyde (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
NaOH (1.1 equiv)
-
Catalyst:
(5 mol%) + Sodium Ascorbate (10 mol%) -
Solvent:
-BuOH/Water (1:1)
-
-
Step-by-Step:
-
Step A (Oxime Formation): Dissolve aldehyde and
in solvent. Add NaOH.[1] Stir 30 min. Checkpoint: TLC should show disappearance of aldehyde. -
Step B (Chlorination - Optional but recommended for difficult substrates): Add NCS (N-chlorosuccinimide) to generate the hydroximoyl chloride in situ (prevents furoxan).
-
Step C (Cycloaddition): Add the alkyne, followed by the Cu/Ascorbate mix. Stir at RT for 6-12h.
-
Step D (Workup): Dilute with water, filter the precipitate. The copper stays in the aqueous phase.
-
Byproduct Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Product contains ~10-20% regioisomer | Thermal background reaction occurred. | Lower temperature to 0°C initially; ensure Cu loading is sufficient. |
| Formation of crystalline solid insoluble in organic solvents | Furoxan (dimer) formation. | Increase alkyne equivalents (1.2 - 1.5 eq). Add alkyne before generating the nitrile oxide. |
| Green/Blue tint in product | Residual Copper. | Wash organic layer with 10% |
Module 2: The "Dead-End" Intermediate (Condensation Route)
The Issue
When reacting hydroxylamine with 1,3-dicarbonyls (or
Root Cause Analysis
The reaction proceeds in two steps:[2][3]
-
Nucleophilic Attack: Hydroxylamine attacks the carbonyl.
-
Cyclization: The oxime oxygen attacks the second carbonyl (or alkene).
-
Dehydration (The Failure Point): The resulting 5-hydroxy-isoxazoline must lose water to aromatize. This step is not spontaneous under neutral or mild basic conditions.
Visualizing the Pathway
Figure 2: The mechanistic bottleneck where synthesis often stalls. Without acid catalysis, the 5-hydroxy intermediate is stable and isolated as a byproduct.
Optimized Protocol: Acid-Mediated Dehydration
If your NMR shows a doublet around 3.0-3.5 ppm (
-
Standard Condensation: Perform reaction in Ethanol/Water with
and . -
The Fix (One-Pot): Once the starting material is consumed (TLC), do not quench .
-
Add Acid: Add concentrated
(approx 1-2 equiv relative to SM) directly to the reaction mixture. -
Reflux: Heat to reflux for 1-2 hours.
-
Validation: The aliphatic signals in NMR will vanish, and the UV absorbance will shift (aromatization).
Module 3: Regiocontrol in Condensation (pH Effects)
The Issue
Reaction of unsymmetrical 1,3-diketones yields a mixture of Type A (3-substituted) and Type B (5-substituted) isoxazoles.
Technical Insight: The pH Switch
The regioselectivity is dictated by which carbonyl group hydroxylamine attacks first. This is pH-dependent.[1][10]
-
Acidic/Neutral (pH < 7): Hydroxylamine attacks the most electrophilic carbonyl (usually the one furthest from steric bulk).
-
Basic (pH > 10): Hydroxylamine attacks the most enolizable position or the reaction proceeds via the dianion.
Protocol for Regio-Switching:
| Desired Isomer | Reaction Condition | Mechanism |
| Isomer A | Inverse Addition (Acidic): Add diketone slowly to a refluxing solution of | Protonation activates the most electrophilic carbonyl. |
| Isomer B | Basic Buffering: Use | The nucleophile is the free amine ( |
FAQ / Troubleshooting Guide
Q1: My product is an oil, but the literature says it should be a solid. What happened? A: You likely have a mixture of regioisomers (3,5 vs 3,4) or the presence of the 5-hydroxy-isoxazoline intermediate.[9]
-
Action: Run a
NMR.[4][11] If you see two sets of signals, it's isomers. If you see aliphatic peaks, it's incomplete dehydration. Recrystallization rarely works for 50:50 mixtures; use flash chromatography.
Q2: I am using the Chalcone route (unsaturated ketone + hydroxylamine), but I'm getting low yields. A: The byproduct here is often the oxime (1,2-addition) instead of the Michael adduct (1,4-addition).
-
Action: Switch solvent to Ethanol/Pyridine . Pyridine acts as a base to encourage Michael addition and buffers the system. Alternatively, use Au(III) catalysis for difficult substrates (see Reference 4).
Q3: How do I remove the copper catalyst completely? It's poisoning my biological assay. A: Copper binds tightly to isoxazole nitrogens.
-
Action: Wash the organic phase with 0.1M EDTA (pH 8) or use a scavenger resin (e.g., QuadraPure™ TU) in the final filtration step.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[10]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[12][13] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.[12]
-
Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010).[10] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles.[10] Synlett, 2010(5), 777–781.
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2010).[14] Efficient and Regioselective Synthesis of 5-Hydroxy-2-isoxazolines: Versatile Synthons for Isoxazoles.[15] The Journal of Organic Chemistry, 75(6), 1961–1966.
-
BenchChem Technical Support. (2025). Troubleshooting & Optimization: Synthesis of Isoxazoles from Chalcones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 14. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Differentiation and Characterization Guide: 3-Acetyl-5-phenylisoxazole vs. Regioisomeric Analogues
Topic: Spectroscopic Data Comparison of 3-Acetyl-5-phenylisoxazole and its Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, isoxazoles are privileged scaffolds found in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib). However, the synthesis of 3-Acetyl-5-phenylisoxazole (Target) is frequently plagued by the formation of its regioisomer, 5-Acetyl-3-phenylisoxazole (Analogue) , and other structural variants.
Distinguishing these isomers is critical because their biological activities differ vastly due to the spatial orientation of the hydrogen bond acceptors (N vs. O). This guide provides an objective, data-driven framework for unambiguously identifying the 3-acetyl-5-phenyl isomer using NMR, IR, and Mass Spectrometry, grounded in experimental causality.
Structural & Synthetic Context
The primary challenge in characterizing 3-acetyl-5-phenylisoxazole arises from its synthesis via 1,3-dipolar cycloaddition . The reaction between a nitrile oxide and an alkyne often yields a mixture of 3,5- and 5,3-disubstituted isomers depending on the steric and electronic nature of the dipole.
Synthesis & Separation Workflow
The following decision tree outlines the generation and isolation logic required to obtain the pure target.
Figure 1: Synthetic workflow highlighting the divergence of regioisomers. The 3,5-disubstituted isomer is typically less polar due to the shielding of the nitrogen lone pair by the 3-substituent.
Spectroscopic Deep Dive: The Data
A. Nuclear Magnetic Resonance (
H NMR)
The proton at the C4 position of the isoxazole ring (
-
Mechanistic Insight: Substituents at Position 5 have a stronger resonance effect on the ring electron density than those at Position 3. An electron-withdrawing group (EWG) like Acetyl at C5 (Analogue) will deshield
significantly more than a Phenyl group at C5 (Target).
Table 1: Comparative
| Feature | Target: 3-Acetyl-5-phenylisoxazole | Analogue: 5-Acetyl-3-phenylisoxazole | Differentiation Logic |
| Ring Proton ( | The Acetyl group at C5 (Analogue) is a strong EWG, shifting | ||
| Acetyl Methyl | Acetyl at C3 (Target) is slightly more deshielded due to proximity to the ring Nitrogen. | ||
| Phenyl Protons | Multiplet, 7.40 – 7.80 ppm | Multiplet, 7.40 – 7.80 ppm | Less diagnostic; overlaps significantly between isomers. |
Data Interpretation: If your
B. Infrared Spectroscopy (FT-IR)
While both isomers contain carbonyl and isoxazole functionalities, the bond force constants differ due to conjugation.
Table 2: Diagnostic IR Bands (KBr Pellet)
| Functional Group | Target (3-Ac-5-Ph) | Analogue (5-Ac-3-Ph) | Notes |
| 1690 – 1700 cm | 1710 – 1720 cm | Conjugation of the carbonyl with the C=N bond in the Target (C3 position) lowers the frequency compared to the C5 position. | |
| ~1590 – 1600 cm | ~1580 cm | Overlaps with aromatic C=C stretches, but intensity varies. | |
| ~950 cm | ~960 cm | Weak band, often used only for fingerprint confirmation. |
C. Mass Spectrometry (MS) Fragmentation
Isoxazoles undergo a characteristic N-O bond cleavage under electron impact (EI), often involving a rearrangement to an azirine intermediate.
-
Target Pathway (3-Acetyl-5-phenyl): The molecular ion (
) typically loses the methyl group from the acetyl first, followed by ring fragmentation. -
Analogue Pathway (5-Acetyl-3-phenyl): Fragmentation often favors the loss of the benzoyl cation (
) if the phenyl is adjacent to the oxygen, or specific ring cleavage patterns.
Figure 2: Primary fragmentation pathway for 3-Acetyl-5-phenylisoxazole. The presence of the m/z 105 peak is common in both, but the relative intensity of the [M-15] peak (m/z 172) is often higher in the 3-acetyl isomer due to the stability of the resulting acylium-like ion.
Experimental Protocols
Protocol A: Synthesis of 3-Acetyl-5-phenylisoxazole
Rationale: This method uses the in situ generation of nitrile oxide, a standard for accessing 3,5-disubstituted isoxazoles.
-
Reagents: Benzaldehyde oxime (1.0 eq), 3-butyn-2-one (1.2 eq), Chloramine-T (1.1 eq) or NCS/Pyridine, Ethanol (solvent).
-
Procedure:
-
Dissolve benzaldehyde oxime in ethanol.
-
Add 3-butyn-2-one.
-
Add Chloramine-T trihydrate portion-wise over 30 minutes at room temperature. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
-
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
-
Workup: Evaporate solvent, redissolve in DCM, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography. The Target (3-acetyl-5-phenyl) usually elutes before the 5-acetyl regioisomer due to lower polarity.
Protocol B: NMR Sample Preparation for Isomer Discrimination
Rationale: Concentration and solvent choice affect chemical shift resolution.
-
Solvent: Use CDCl
(Chloroform-d) for standard comparison. Avoid DMSO-d for initial identification as it can broaden acidic protons and shift peaks due to H-bonding, complicating the comparison. -
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.
-
Acquisition: Run a standard proton scan (16 scans) and a COSY (Correlation Spectroscopy) experiment if the phenyl region is ambiguous. The
singlet will not show COSY cross-peaks to the phenyl ring, confirming its isolation on the heterocyclic ring.
References
-
Regioselectivity in Isoxazole Synthesis
-
Görgen, C., & Müller, T. J. J. (2017).[1] Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. Chemistry of Heterocyclic Compounds, 53, 422–428.
- Relevance: Establishes the standard chemical shifts for 3,5-disubstituted systems.
-
- NMR Characterization of Isoxazoles: Yuzuri, T., et al. (2000). O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles. Heterocycles, 53(2). Relevance: Provides detailed electronic environment data for the isoxazole ring oxygen and adjacent carbons.
- Bowie, J. H., et al. (1967). Electron Impact Studies. XIII. Mass Spectra of Substituted Isoxazoles. Australian Journal of Chemistry, 20(11), 2429-2439.
-
Biological Context & Analogues
-
Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. RSC Advances, 12, 12345.
- Relevance: Comparative NMR d
-
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Acetyl-5-phenylisoxazole
Topic: Personal Protective Equipment (PPE) & Handling Guide for 3-Acetyl-5-phenylisoxazole Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Safety Officers[1]
Introduction: The Safety Context
Handling 3-Acetyl-5-phenylisoxazole (likely IUPAC equivalent: 1-(5-phenylisoxazol-3-yl)ethanone) requires a nuanced approach.[1][2] Unlike commodity solvents where hazards are uniform, this substituted isoxazole presents a dual-risk profile: physical hazards from its solid state (dust generation) and chemical hazards inherent to the pharmacophore (potential biological activity and irritation).[1][2]
As a structural analog to various histone deacetylase (HDAC) inhibitors and antimicrobial agents, this compound must be treated as a potent bioactive intermediate until specific toxicology data proves otherwise.[1][2] This guide moves beyond generic "wear gloves" advice, providing a self-validating safety protocol based on the compound's physicochemical properties.[1][2]
Hazard Identification & Risk Assessment
Since specific GHS data for this exact isomer is often extrapolated from analogs (e.g., 3-methyl-5-phenylisoxazole), we apply the Precautionary Principle .
| Hazard Category | Likely GHS Classification (Extrapolated) | Mechanistic Cause |
| Physical State | Solid (Crystalline Powder) | High melting point of phenyl-isoxazoles (typically >60°C) creates a dust inhalation risk during weighing.[1][2] |
| Acute Toxicity | H302 (Harmful if swallowed) | Isoxazole ring cleavage can release reactive intermediates; structural analogs show oral toxicity.[1][2] |
| Irritation | H315, H319, H335 | The acetyl group and nitrogenous ring are mucous membrane irritants.[2] |
| Sensitization | Skin Sens. 1 (Potential) | Electrophilic centers in the isoxazole ring may conjugate with skin proteins (haptenization).[1][2] |
PPE Selection Matrix
This matrix dictates protection levels based on the state of the matter.[2] A common error is using "solid-handling" PPE while the compound is dissolved in a penetrating solvent like Dichloromethane (DCM).[1][2]
Table 1: Task-Based PPE Requirements
| Protective Layer | Task A: Weighing / Solid Handling | Task B: Synthesis / Solution Handling | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Laminate (Silver Shield) or Thick Nitrile (0.2 mm+) | Standard nitrile resists the solid well.[1][2] However, if dissolved in DCM or THF, standard nitrile degrades in <5 mins, carrying the isoxazole through to the skin.[2] |
| Respiratory | N95 / P100 (or Fume Hood) | Fume Hood (Sash at 18") | The solid forms fine electrostatic dust.[1][2] In solution, the solvent's vapor pressure dictates the risk, but the hood protects against aerosolized droplets.[2] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles are mandatory for powders to prevent dust migration behind lenses.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly) + Sleeves | Lab Coat + Chemical Apron | Tyvek sleeves prevent wrist-gap exposure during reaching movements inside the hood.[1][2] |
Operational Protocol: Step-by-Step
This protocol uses a "Zone of Control" methodology to prevent cross-contamination.[1][2]
Phase 1: Preparation (The "Cold" Zone)[1][2]
-
Static Control: 3-Acetyl-5-phenylisoxazole is likely prone to static charge.[1][2] Place an ionizing bar or anti-static gun near the balance before opening the vial.[2]
-
Why? Static repulsion causes powder to "jump" onto gloves and bench surfaces, creating invisible contamination.[2]
-
-
Barrier Verification: Check glove integrity. If using a solvent carrier (e.g., DMSO, DMF), verify the glove breakthrough time for that specific solvent.[1][2]
Phase 2: Active Handling (The "Hot" Zone)
-
Weighing:
-
Solubilization:
Phase 3: Decontamination & Waste
-
Primary Wash: Rinse all glassware with Acetone inside the hood before moving to the sink.[2] Collect this rinse as hazardous waste.[2]
-
Glove Removal: Use the "beak method" (pulling one glove off using the beak of the other) to ensure the outside of the glove never touches skin.[1][2]
-
Disposal: Incineration is the required disposal method for nitrogen-containing heterocycles to prevent environmental accumulation.[2]
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.
Caption: Decision tree for selecting appropriate PPE based on the physical state of the isoxazole derivative.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (common with isoxazole dusts), seek medical attention for potential bronchial sensitization.[2]
-
Skin Contact (Solid): Wash with soap and water.[2][3] Do not use alcohol or acetone; this will drive the solid into the pores.[2]
-
Skin Contact (Solution): Remove contaminated clothing immediately.[2][4][5] Wash skin for 15 minutes.[2][6]
-
Spill (Solid): Do not dry sweep.[2] Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole (Analog).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
